[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid
Description
Propriétés
IUPAC Name |
2-[3-(quinolin-2-ylmethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(21)11-13-4-3-6-16(10-13)22-12-15-9-8-14-5-1-2-7-17(14)19-15/h1-10H,11-12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTJDSVAGYOMKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146391 | |
| Record name | 3-(2-Quinolinylmethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104325-55-5 | |
| Record name | 3-(2-Quinolinylmethoxy)benzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104325555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Quinolinylmethoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
The synthesis of 3-(2-Quinolinylmethoxy)benzeneacetic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and benzeneacetic acid derivatives.
Reaction Conditions: The quinoline derivative is reacted with a benzeneacetic acid derivative in the presence of a suitable base and solvent. Common bases include sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used.
Industrial Production: Industrial production methods may involve optimized reaction conditions, including temperature control and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
3-(2-Quinolinylmethoxy)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Applications De Recherche Scientifique
3-(2-Quinolinylmethoxy)benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-(2-Quinolinylmethoxy)benzeneacetic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways, leading to modulation of their activity.
Pathways Involved: The compound can affect pathways related to cell growth, apoptosis, and signal transduction, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activities and Physicochemical Properties
Key Observations:
- BAY-X 1005 : Demonstrates selective inhibition of FLAP, a critical enzyme in leukotriene biosynthesis, with solubility constraints in DMSO . Its stereochemistry (S-configuration) may enhance target binding .
- Furoquinolinacetic Acid: While direct activity data are lacking, 8-hydroxyquinoline derivatives exhibit potent antimicrobial and antifungal effects due to metal chelation and disruption of microbial membranes .
- 8-Hydroxyquinoline Analogs: Derivatives like 5-sulfonic acid-containing polymers show enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli , suggesting that substituent position (e.g., methoxy vs. sulfonic acid) modulates bioactivity.
Physicochemical and Spectroscopic Data
- Spectroscopic Validation: The furoquinolinacetic acid derivative () was characterized by ¹H/¹³C NMR, IR, and HRMS, confirming the acetic acid moiety (δ 171.99 ppm in ¹³C NMR) and furan ring (IR: 1611 cm⁻¹ for C-Caryl) .
- BAY-X 1005 : Lacks detailed spectral data in the evidence but shares structural motifs with validated analogs, implying similar spectroscopic profiles .
Activité Biologique
[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid (CAS No. 104325-55-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent research findings, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a phenyl group through a methoxy bridge, with an acetic acid functional group. This unique structure may contribute to its biological activity.
Research indicates that compounds similar to [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid often interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with quinoline structures have been shown to inhibit specific kinases, which play roles in cell signaling and proliferation .
- Modulation of Lipid Metabolism : Similar derivatives have been reported to enhance cholesterol efflux in macrophages, indicating potential applications in cardiovascular health .
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of quinoline derivatives, including [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid. Its activity against various bacterial strains suggests potential as an antimicrobial agent:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
Anti-inflammatory Effects
Quinoline derivatives have also been investigated for their anti-inflammatory properties. In vitro studies suggest that they may reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Case Studies
-
Cholesterol Efflux Study :
A study involving THP-1 cells demonstrated that a quinoline derivative increased the expression of ABCA1, a key protein involved in cholesterol transport. This led to enhanced cholesterol efflux, suggesting potential for managing dyslipidemia . -
Kinase Inhibition Analysis :
Research on similar compounds has shown significant inhibition of various kinases, with IC50 values indicating potent activity against targets involved in cancer progression. For instance, quinoline derivatives exhibited IC50 values in the low micromolar range against certain receptor tyrosine kinases .
Pharmacokinetics
The pharmacokinetic profile of [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid is yet to be fully characterized; however, related compounds demonstrate favorable absorption and bioavailability characteristics. Studies suggest that modifications to the quinoline structure can enhance these properties, making them suitable for therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid and its analogs?
- Methodological Answer : The synthesis typically involves coupling quinoline-2-methanol derivatives with substituted phenylacetic acid precursors. For example, Veliflapon (a structurally related compound) is synthesized via nucleophilic substitution, where cyclopentyl groups are introduced at the α-position of phenylacetic acid, followed by quinoline-2-ylmethoxy substitution at the para position . Key steps include:
- Suzuki-Miyaura coupling for aryl-aryl bond formation.
- Ester hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid moiety.
- Chiral resolution using HPLC with a cellulose-based column to isolate enantiomers.
- Validation : NMR (¹H/¹³C) and LC-MS confirm structural integrity .
Q. How does the quinoline-2-ylmethoxy group influence the compound’s physicochemical properties compared to simpler phenylacetic acid derivatives?
- Methodological Answer :
- LogP Analysis : The quinoline moiety increases hydrophobicity (higher logP) compared to unsubstituted phenylacetic acid, as shown in computational models (e.g., ChemAxon).
- Solubility : Reduced aqueous solubility due to aromatic stacking; this is quantified via shake-flask assays in PBS (pH 7.4) .
- Stability : Evaluate hydrolytic stability in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) over 24 hours. The quinoline group enhances resistance to esterase-mediated hydrolysis compared to alkyl-substituted analogs .
Advanced Research Questions
Q. What in vitro and ex vivo models are used to assess the pharmacological activity of [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid derivatives?
- Methodological Answer :
- Cardiovascular Models :
- Leukocyte Adhesion Assay : Human aortic endothelial cells (HAECs) treated with TNF-α are used to study inhibition of VCAM-1 expression via ELISA .
- Platelet Aggregation : Assessed using ADP-induced aggregation in platelet-rich plasma (PRP) with light transmission aggregometry.
- Anti-inflammatory Models :
- COX-2 Inhibition : Recombinant COX-2 enzyme activity measured via spectrophotometric detection of prostaglandin G2 conversion .
- Data Interpretation : IC₅₀ values are compared to reference standards (e.g., aspirin for COX-2) to determine potency .
Q. How do structural modifications at the quinoline-2-ylmethoxy position affect bioavailability and metabolic stability?
- Methodological Answer :
- Bioavailability Studies :
- Caco-2 Permeability Assay : Modified quinoline derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced permeability (Papp > 1 × 10⁻⁶ cm/s) compared to electron-donating groups (-OCH₃) .
- Hepatic Microsomal Stability : Incubate compounds with rat liver microsomes; quantify parent compound loss via LC-MS/MS. Quinoline N-oxidation is a primary metabolic pathway, reducing t₁/₂ by 40% compared to non-quinoline analogs .
- Structural Optimization : Introducing methyl groups at the quinoline 3-position reduces CYP3A4-mediated metabolism, improving metabolic stability .
Q. What contradictions exist in the biological activity of [3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid across different experimental systems?
- Methodological Answer :
- Plant vs. Mammalian Systems : While phenylacetic acid derivatives enhance plant regeneration via auxin-like activity (e.g., 100% shoot induction in chickpea ), the quinoline-substituted analog shows negligible auxin effects but potent anti-inflammatory activity in mammalian cells. This divergence highlights species-specific receptor interactions .
- Dose-Dependent Effects : In cardiovascular models, low doses (≤10 µM) inhibit leukocyte adhesion, while high doses (>50 µM) induce cytotoxicity in HAECs—a phenomenon absent in phenylacetic acid controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
